molecular formula C14H22N2O3 B2511059 N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361702-99-8

N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2511059
CAS RN: 2361702-99-8
M. Wt: 266.341
InChI Key: MICSEPLJWLZVGW-UHFFFAOYSA-N
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Description

N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide (OPC-31260) is a synthetic compound that belongs to the class of piperidine carboxamides. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can also inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, inhibit cell proliferation, induce apoptosis, and regulate gene expression. N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can also improve mitochondrial function and reduce mitochondrial damage.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide is its potential therapeutic applications in various fields. It can also be easily synthesized through a multi-step process. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide. One of the potential applications is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can also be studied for its potential applications in epigenetic therapy and as a chemosensitizer in cancer therapy. Further studies can also focus on improving its solubility and bioavailability for better pharmacokinetics.

Synthesis Methods

N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of piperidine with oxalyl chloride, followed by the reaction of the resulting compound with 2-methyl-2-oxazoline. The final step involves the reaction of the intermediate compound with propargylamine to yield N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide.

Scientific Research Applications

N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have neuroprotective effects and can reduce oxidative stress-induced neuronal damage. In cancer research, N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In cardiovascular diseases, N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have cardioprotective effects and can reduce myocardial infarction size.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-2-13(17)16-7-5-11(6-8-16)14(18)15-10-12-4-3-9-19-12/h2,11-12H,1,3-10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICSEPLJWLZVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide

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